molecular formula C10H23N3O2Si B6247262 (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol CAS No. 1025932-19-7

(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol

Cat. No. B6247262
CAS RN: 1025932-19-7
M. Wt: 245.4
InChI Key:
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Description

(3R)-4-Azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol, also known as TBS-azido-butanol, is a silyl ether derivative of butanol with an azido group at the 4-position. It is a highly reactive organic compound with a wide range of applications in chemical synthesis, material science, and biochemistry. Its unique reactivity makes it an important tool for various chemical transformations, such as the synthesis of new molecules and the modification of existing molecules. In addition, it is also used as a reagent for the synthesis of various biologically active compounds, including peptides, carbohydrates, and nucleic acids.

Scientific Research Applications

(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-oltanol has been used extensively in scientific research, particularly in the fields of synthetic chemistry, material science, and biochemistry. In synthetic chemistry, it has been used as a reagent for the synthesis of various molecules, including peptides, carbohydrates, and nucleic acids. In material science, it has been used as a reagent for the modification of existing molecules, such as polymers. In biochemistry, it has been used for the synthesis of various biologically active compounds, such as peptides, carbohydrates, and nucleic acids.

Mechanism of Action

(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-oltanol is highly reactive due to the presence of the azido group at the 4-position. The azido group can react with a variety of nucleophiles to form a variety of products, depending on the nature of the nucleophile. The azido group can also be used to modify existing molecules, such as polymers, by reacting with the functional groups present in the molecule.
Biochemical and Physiological Effects
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-oltanol has a wide range of applications in biochemistry and physiology. It has been used as a reagent for the synthesis of various biologically active compounds, such as peptides, carbohydrates, and nucleic acids. In addition, it has been used to modify existing molecules, such as polymers, to create new molecules with desired properties. Furthermore, it has been used to study the structure and function of various proteins and enzymes.

Advantages and Limitations for Lab Experiments

(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-oltanol is a highly reactive compound, which makes it an ideal reagent for a variety of lab experiments. It is relatively stable in aqueous solutions and can be stored for long periods of time without significant degradation. Furthermore, it is relatively inexpensive and can be easily synthesized from readily available starting materials. However, it is also highly toxic and should be handled with caution.

Future Directions

The wide range of applications of (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-oltanol makes it an important tool for various scientific research fields. In the future, it can be used for the synthesis of new molecules, the modification of existing molecules, and the study of various proteins and enzymes. In addition, it can be used to create new materials with desired properties. Furthermore, it can be used in the development of new drugs and treatments for various diseases. Finally, it can be used to study the structure and function of various biological molecules.

Synthesis Methods

(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-oltanol can be synthesized from butanol and TBS-azide through a two-step reaction. In the first step, butanol is reacted with TBS-azide in the presence of a base, such as sodium hydroxide, to form (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-oltanol. In the second step, the (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-oltanol is then reacted with a nucleophile, such as an amine, to form the desired product. The overall reaction is shown in the following equation:
Butanol + TBS-Azide + Base → TBS-Azido-Butanol + H2O
TBS-Azido-Butanol + Nucleophile → Product

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol involves the protection of a hydroxyl group, followed by azidation of the protected alcohol. The tert-butyldimethylsilyl (TBDMS) group is commonly used for alcohol protection due to its stability and ease of removal. The azide group can be introduced using sodium azide in the presence of a copper catalyst. The stereochemistry of the final product can be controlled by using a chiral starting material or a chiral catalyst.", "Starting Materials": [ "Butan-1-ol", "Tert-butyldimethylsilyl chloride", "Sodium azide", "Copper sulfate", "Sodium ascorbate" ], "Reaction": [ "Protection of butan-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine", "Azidation of the protected alcohol using sodium azide and a copper catalyst such as copper sulfate and sodium ascorbate", "Deprotection of the TBDMS group using an acid such as trifluoroacetic acid" ] }

CAS RN

1025932-19-7

Molecular Formula

C10H23N3O2Si

Molecular Weight

245.4

Purity

95

Origin of Product

United States

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